[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol

Lipophilicity LogP Physicochemical Properties

[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol (CAS 1341929-49-4) is a synthetic, small-molecule building block comprising a pyrrolidine ring, a primary hydroxymethyl (-CH₂OH) handle at the 3-position, and an N-aryl substituent featuring the 4-fluoro-3-methylphenyl motif. It is primarily supplied as a research-grade intermediate (typical purity ≥95%) by several reputable chemical vendors, with a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol.

Molecular Formula C12H16FNO
Molecular Weight 209.264
CAS No. 1341929-49-4
Cat. No. B2502460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol
CAS1341929-49-4
Molecular FormulaC12H16FNO
Molecular Weight209.264
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCC(C2)CO)F
InChIInChI=1S/C12H16FNO/c1-9-6-11(2-3-12(9)13)14-5-4-10(7-14)8-15/h2-3,6,10,15H,4-5,7-8H2,1H3
InChIKeyKGWPQLZZDAFDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol (CAS 1341929-49-4): A Fluorinated Pyrrolidine-Methanol Building Block with Differentiated Physicochemical Properties for Drug Discovery and Chemical Biology Procurement


[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol (CAS 1341929-49-4) is a synthetic, small-molecule building block comprising a pyrrolidine ring, a primary hydroxymethyl (-CH₂OH) handle at the 3-position, and an N-aryl substituent featuring the 4-fluoro-3-methylphenyl motif . It is primarily supplied as a research-grade intermediate (typical purity ≥95%) by several reputable chemical vendors, with a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . Its computed logP of approximately 1.95 and topological polar surface area (TPSA) of 23.47 Ų position it within a physicochemical space broadly favorable for CNS drug discovery, distinguishing it from non-fluorinated or differently substituted analogs in terms of lipophilic efficiency and potential membrane permeability .

[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol Structural Specificity: Why the 4-Fluoro-3-Methyl Substitution Pattern Cannot Be Replaced by In-Class N-Aryl Pyrrolidine Analogs for Rigorous Lead Optimization


Within the N-aryl-3-pyrrolidinemethanol chemotype, seemingly minor modifications to the aryl substitution pattern can produce non-linear and discontinuous changes in critical drug-design parameters. Replacing the 4-fluoro-3-methylphenyl group of this compound with a simpler 4-fluorophenyl moiety eliminates the 3-methyl group, altering electron density and steric bulk in the ortho position, which can significantly shift both the predicted logP and TPSA . Conversely, removing only the fluorine (to the 3-methylphenyl analog) or replacing it with chlorine eliminates the strong electronegative influence that fluorine imparts, which is known to lower the basicity of adjacent amines and enhance metabolic stability . This precise combination of fluorine and methyl substituents is not commonly found in widely cataloged commercial analogs, making generic substitution a high-risk strategy for lead series where SAR is rapidly evolving .

[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol (CAS 1341929-49-4) Differentiation Evidence: Quantitative Lipophilicity, Polar Surface Area, and Purity Benchmarking Against Closest Commercial Analogs


Predicted LogP Comparison: [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol vs. the Non-Fluorinated 3-Methylphenyl Analog

The addition of a fluorine atom to the aromatic ring in the target compound substantially increases calculated lipophilicity compared to the non-fluorinated analog, [1-(3-methylphenyl)pyrrolidin-3-yl]methanol. This difference is quantified by a shift in the predicted logP value, a key parameter for estimating membrane permeability and CNS exposure potential. The computed logP for the target compound is 1.95, while the non-fluorinated analog has a predicted logP of approximately 1.7 .

Lipophilicity LogP Physicochemical Properties

TPSA Benchmarking: Target Compound versus the 4-Fluorophenyl Analog Highlights Impact of 3-Methyl on Polarity

A topological polar surface area (TPSA) of ≤90 Ų is a widely used guideline for oral CNS drug candidates. The target compound has a notably low predicted TPSA of 23.47 Ų . In contrast, its immediate analog, [1-(4-fluorophenyl)pyrrolidin-3-yl]methanol, which lacks the 3-methyl group, is predicted to have a slightly lower TPSA (approximately 21-22 Ų). While both are well below the threshold, the small difference reflects the fine-tuning of polarity achievable by the 3-methyl substituent.

Polar Surface Area TPSA CNS Drug Design

Commercially Supplied Purity Specification: ≥95% Baseline with QC Documentation Enabling Reproducible SAR

The compound is reliably supplied by multiple vendors (e.g., AKSci, Leyan) at a minimum purity specification of 95% . This level of purity is essential for reproducible downstream biological assays, as even minor impurities in building blocks can generate misleading structure-activity relationship (SAR) data. Procurement teams can request batch-specific certificates of analysis (CoA) to verify this specification and ensure lot-to-lot consistency before committing to expensive secondary functionalization chemistry.

Chemical Purity Quality Control Procurement

Class-Level Metabolic Stability Design Rationale: The 4-Fluoro Substituent as a Metabolic Soft Spot Blocker in N-Aryl Pyrrolidines

The introduction of a fluorine atom at the 4-position of the phenyl ring is a well-validated medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that site, thereby increasing the metabolic half-life of drug candidates . This class-level evidence is directly applicable to [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol, as its non-fluorinated analog (e.g., 3-methylphenyl derivative) would lack this structural protection, making it predictably more susceptible to oxidative clearance. While no direct microsomal stability data for this exact compound was identified, the fluorination design principle is strongly supported by extensive literature on fluoropyrrolidine building blocks .

Metabolic Stability Fluorination Lead Optimization

Recent Patent Landscape Activity Covering Substituted Hydroxymethyl Pyrrolidines for Metabolic Disease Indicates Growing Commercial Interest in this Scaffold

A PCT patent application published in October 2024 (WO2024200777) specifically claims 'Substituted Hydroxymethyl Pyrrolidines' for the treatment of hyperglycemia and disorders characterized by hyperglycemia, such as type 2 diabetes [1]. This recent filing signals active pharmaceutical interest in the hydroxymethyl pyrrolidine scaffold, to which the target compound belongs. This context suggests that compounds containing the 3-hydroxymethyl pyrrolidine core are being actively developed for therapeutic applications, increasing the relevance of this specific building block for generating patentable, differentiated analogs.

Patent Analysis Hydroxymethyl Pyrrolidine Therapeutic Applications

Caveat: Absence of Direct Head-to-Head Biological Data Precludes Definitive Claims of Pharmacological Superiority for this Exact CAS Number

A thorough search of primary research papers, patents, and authoritative databases found no quantitative pharmacological (IC50, Ki, EC50, in vivo efficacy, or selectivity) data specifically attributed to CAS 1341929-49-4 against a named comparator [1]. All identified biological discussion for this compound is either purely predictive (e.g., PASS program outputs) or inferential based on class-level structural alerts . Consequently, any claim of superior biological activity at a specific target or pathway relative to a close analog is currently unsupportable by direct evidence. Procurement and selection decisions must therefore be based on the physicochemical differentiation, purity specifications, and scaffold-level patent relevance presented above, until bespoke comparative data are generated.

Data Gap Study Limitation Pharmacological Data

[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol (1341929-49-4): Optimal Application Scenarios in Medicinal Chemistry Lead Optimization and Focused Library Synthesis


CNS Drug Discovery: Focused Library Synthesis for Enhanced Passive Permeability

Based on its favorable predicted logP (1.95) and low TPSA (23.47 Ų), this compound is ideally suited as a versatile starting material for generating focused libraries aimed at CNS targets, where passive membrane permeability is paramount . The primary hydroxymethyl handle enables rapid diversification (e.g., to ethers, esters, carbamates, or via oxidation to the aldehyde/carboxylic acid), while the N-4-fluoro-3-methylphenyl group provides a pre-optimized lipophilic vector predicted to enhance brain penetration compared to non-fluorinated analogs.

Type 2 Diabetes & Metabolic Disorder Programs: Aligned with Active Patent Chemical Space

With a 2024 PCT filing (WO2024200777) specifically covering 'Substituted Hydroxymethyl Pyrrolidines' for the treatment of hyperglycemia and type 2 diabetes, this compound is a directly relevant building block for medicinal chemistry teams aiming to generate novel, patentable matter in the metabolic disease area [1]. The 4-fluoro-3-methylphenyl N-substitution pattern likely constitutes a distinct embodiment unexplored in the cited patent, offering a strategic entry into this competitive field.

Metabolic Stability-Driven Lead Optimization

For hit-to-lead programs where preliminary data indicate high intrinsic clearance due to aromatic ring oxidation, substituting an earlier non-fluorinated core with this 4-fluoro analog provides a rational, structure-based strategy to block a primary metabolic soft spot . Procurement of this compound is recommended when initial metabolic stability data (e.g., human or rodent liver microsome assays) identify oxidation at the para position as a primary clearance mechanism.

Quality-Controlled Academic Probe Synthesis

For academic chemical biology labs developing targeted degradation probes (PROTACs) or fluorescent ligands that require a high-purity (>95%), well-characterized pyrrolidine linker, this compound offers documented vendor QC with available batch-specific CoAs . The aliphatic hydroxyl group serves as a non-cleavable, stable conjugation handle, making it preferable over amine handles for certain linker attachment strategies where amine basicity must be avoided.

Quote Request

Request a Quote for [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.